1-Methyl-4-(9h-xanthen-9-yl)piperazine

Epigenetics Histone Methyltransferase SET7/9

1-Methyl-4-(9H-xanthen-9-yl)piperazine (CAS 19178-84-8, also designated NSC 25187, molecular formula C₁₈H₂₀N₂O, molecular weight 280.37 g/mol) is a synthetic heterocyclic compound comprising a xanthene core directly linked at the C‑9 position to an N‑methylpiperazine moiety. The compound was originally disclosed in a 1966 patent (US 3,262,934) as part of a series of amino‑substituted xanthenes and thioxanthenes evaluated for gastric antisecretory, anti‑ulcer, anti‑bacterial, and anti‑algal activities.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 19178-84-8
Cat. No. B099352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(9h-xanthen-9-yl)piperazine
CAS19178-84-8
Synonyms1-methyl-4-(9H-xanthen-9-yl)piperazine
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C18H20N2O/c1-19-10-12-20(13-11-19)18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3
InChIKeyXLJHWPSAOJRZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(9H-xanthen-9-yl)piperazine (CAS 19178-84-8): Chemical Identity and Procurement Baseline


1-Methyl-4-(9H-xanthen-9-yl)piperazine (CAS 19178-84-8, also designated NSC 25187, molecular formula C₁₈H₂₀N₂O, molecular weight 280.37 g/mol) is a synthetic heterocyclic compound comprising a xanthene core directly linked at the C‑9 position to an N‑methylpiperazine moiety . The compound was originally disclosed in a 1966 patent (US 3,262,934) as part of a series of amino‑substituted xanthenes and thioxanthenes evaluated for gastric antisecretory, anti‑ulcer, anti‑bacterial, and anti‑algal activities [1]. More recently, it has appeared in the medicinal chemistry literature as a comparator in histone methyltransferase SET7/9 inhibition studies, providing quantitative biochemical benchmark data that can anchor procurement decisions [2].

Why 1-Methyl-4-(9H-xanthen-9-yl)piperazine Cannot Be Interchanged with Generic Piperazine or Xanthene Derivatives


The direct C‑9 xanthenyl–piperazine linkage in 1‑methyl‑4‑(9H‑xanthen‑9‑yl)piperazine imposes a strikingly rigid molecular topology with only a single rotatable bond between the tricyclic xanthene core and the N‑methylpiperazine ring . This constrained butterfly‑like conformation is fundamentally distinct from analogs bearing a methylene spacer (e.g., 1‑methyl‑4‑(9H‑xanthen‑9‑ylmethyl)piperazine, which introduces an additional freely rotating bond) or a carbonyl linker, both of which alter the spatial presentation of the piperazine pharmacophore and can drastically affect target engagement [1]. Furthermore, the N‑methyl substitution on the piperazine ring distinguishes this compound from the corresponding N‑unsubstituted, N‑nitroso, and N‑carboethoxy analogs, each of which was shown in the original 1966 patent to exhibit a different biological activity profile [2]. These structural features mean that generic substitution with a 'similar' xanthene‑piperazine or piperidine analog is unlikely to reproduce the same biochemical or biological readout, as demonstrated quantitatively below.

Quantitative Differential Evidence for 1-Methyl-4-(9H-xanthen-9-yl)piperazine (CAS 19178-84-8): Comparator-Anchored Performance Data


SET7/9 Histone Methyltransferase Inhibition: Direct Head-to-Head Comparison of Piperazine vs. Piperidine Xanthenyl Analogs

In a biochemical SET7/9 inhibition assay employing recombinant enzyme, biotinylated histone H3-derived peptide, and S‑adenosylmethionine (SAM) as co‑substrate with AlphaLISA detection, 1‑methyl‑4‑(9H‑xanthen‑9‑yl)piperazine (BDBM50187211 / ChEMBL20468) exhibited an IC₅₀ of 100,000 nM (100 µM) [1]. Under identical assay conditions reported in the same curated dataset (BindingDB, sourced from Fujiwara et al., Bioorg. Med. Chem. 2016), the closely related analog 1‑methyl‑4‑xanthen‑9‑ylidene‑piperidine (BDBM50097216), which replaces the piperazine ring with a piperidine ring and introduces an exocyclic double bond, exhibited an IC₅₀ of 16,300 nM (16.3 µM) [2]. This represents an approximately 6.1‑fold difference in potency.

Epigenetics Histone Methyltransferase SET7/9 Inhibitor Selectivity Chemical Probe Development

Gastric Antisecretory and Anti-Ulcer Activity: Class-Level Differentiation Among 9-Xanthenyl Piperazine Derivatives

US Patent 3,262,934 explicitly identifies 1‑(9‑xanthenyl)‑4‑methylpiperazine as possessing activity as an anti‑ulcer agent, an anti‑bacterial agent against Diplococcus pneumoniae, and an anti‑algal agent against Chlorella vulgaris [1]. Within the same patent, several structurally distinct 9‑xanthenyl derivatives are described with differentiated activity profiles: 1‑(9‑xanthenyl)‑4‑carbethoxypiperazine is characterized as a 'potent anti‑ulcer agent,' while 1‑(9‑xanthenyl)‑4‑nitrosopiperazine serves as a synthetic precursor that can be reduced to 1‑(9‑xanthenyl)‑4‑aminopiperazine, which itself 'possesses good anti‑ulcer activity' or can be further derivatized to hydrazones described as 'a group of potent anti‑ulcer agents' [1]. The broader literature on gastric antisecretory 9H‑xanthen‑9‑amines (Bender et al., J. Med. Chem., 1984) establishes that the majority of compounds in this series inhibited gastric acid secretion when tested orally in the pylorus‑ligated rat model, with potency increased by intraduodenal administration and diminished by incubation with gastric juice, suggesting partial acid‑labile degradation [2].

Gastric Antisecretory Anti-Ulcer 9H-Xanthen-9-amine Gastrointestinal Pharmacology Pylorus-Ligated Rat Model

Rotatable Bond Constraint as a Physicochemical Differentiator from Methylene-Spacer and Carbonyl-Linker Analogs

1‑Methyl‑4‑(9H‑xanthen‑9‑yl)piperazine possesses exactly one rotatable bond (the C‑N bond connecting the xanthene C‑9 position to the piperazine N‑4 position), as determined from its SMILES structure (CN1CCN(CC1)C1c2ccccc2Oc2ccccc12) . In contrast, the closely related analog 1‑methyl‑4‑(9H‑xanthen‑9‑ylmethyl)piperazine introduces a methylene spacer that increases the rotatable bond count and provides additional conformational flexibility [1]. Similarly, carbonyl‑linked analogs such as (4‑aminopiperazin‑1‑yl)(9H‑xanthen‑9‑yl)methanone introduce an amide bond that alters both conformational preferences and hydrogen‑bonding capacity [2]. This extremely low rotatable bond count of the target compound results in a highly pre‑organized, rigid structure that may confer entropic advantages in target binding but simultaneously limits the conformational sampling available for induced‑fit recognition.

Conformational Restriction Physicochemical Properties Ligand Efficiency Medicinal Chemistry Design Rotatable Bond Count

Stability Under Recommended Storage Conditions: Baseline Handling Data for Procurement Planning

According to the Globally Harmonized System (GHS) Safety Data Sheet (Revision Date: Aug 16, 2017), 1‑methyl‑4‑(9H‑xanthen‑9‑yl)piperazine is described as 'stable under recommended storage conditions' and presents no data available for hazardous reactions under conditions of normal use . The computed boiling point is 379.0 °C at 760 mmHg, and the computed flash point is 109.6 °C, suggesting adequate thermal stability for standard laboratory handling . No experimental solubility or logP data are available in the public domain; several vendor sources indicate solubility in DMSO and DMF for structurally related xanthenyl‑piperazine compounds, but this has not been experimentally confirmed for the specific compound .

Chemical Stability Storage Conditions GHS Safety Data Procurement Specification Handling

Recommended Application Scenarios for 1-Methyl-4-(9H-xanthen-9-yl)piperazine Based on Quantitative Evidence


Negative Control or Low-Potency Benchmark in SET7/9 Histone Methyltransferase Inhibitor Screening Cascades

The IC₅₀ of 100,000 nM (100 µM) against SET7/9 [1] positions this compound as a well‑characterized low‑potency benchmark or negative control for biochemical screening campaigns. Its approximately 6‑fold weaker potency relative to the piperidine analog (IC₅₀ = 16,300 nM) [2] makes it useful for establishing the lower boundary of a screening window or for validating that observed cellular phenotypes are not driven by SET7/9 inhibition when used at concentrations below 10 µM.

Reference Compound for Structure–Activity Relationship (SAR) Studies on Xanthenyl-Piperazine vs. Xanthenyl-Piperidine Chemotypes

The direct piperazine‑to‑piperidine structural comparison [1] [2] provides a quantitative SAR anchor point for medicinal chemistry programs exploring the impact of heterocycle substitution on target engagement. Researchers can use this compound as the 'piperazine reference' when synthesizing and profiling new analogs to understand how ring size, heteroatom content, and hybridization state at the linker position modulate biochemical activity.

Multi‑Endpoint Phenotypic Screening for Anti‑Infective or Anti‑Ulcer Discovery Programs

The patent‑documented activity against Diplococcus pneumoniae (anti‑bacterial), Chlorella vulgaris (anti‑algal), and gastric acid secretion (anti‑ulcer) [3] [4] supports the use of this compound as a multi‑endpoint phenotypic screening hit. Its distinct profile relative to the N‑carboethoxy and N‑amino analogs described in the same patent enables researchers to probe how N‑substitution on the piperazine ring modulates polypharmacology across eukaryotic and prokaryotic targets.

Conformational Restriction Tool for Studying the Role of Molecular Rigidity in Target Binding

With only a single rotatable bond , this compound serves as an extreme example of conformational restriction for computational chemistry and biophysical studies. It can be used to investigate the entropic penalty or advantage of pre‑organized ligand topologies when compared to more flexible methylene‑spacer or carbonyl‑linker analogs [5], providing insights for fragment‑based drug design and scaffold‑hopping exercises.

Quote Request

Request a Quote for 1-Methyl-4-(9h-xanthen-9-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.